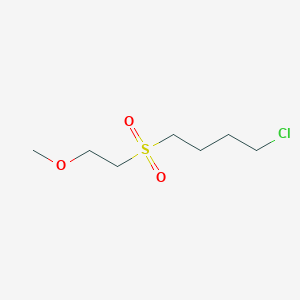
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane is an organic compound with the molecular formula C7H15ClO3S and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Chloro-4-((2-methoxyethyl)sulfonyl)butane involves several steps. One common method includes the reaction of 1-chlorobutane with methoxyethyl sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl group can yield thiols or sulfides.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-((2-methoxyethyl)sulfonyl)butane involves its interaction with molecular targets such as enzymes and proteins. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications that affect their function . The sulfonyl group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane can be compared with similar compounds such as:
1-Chloro-4-sulfonylbutane: Lacks the methoxyethyl group, which may affect its reactivity and applications.
1-Chloro-4-((2-ethoxyethyl)sulfonyl)butane: Contains an ethoxyethyl group instead of a methoxyethyl group, potentially altering its chemical properties and uses.
The presence of the methoxyethyl group in this compound makes it unique, providing specific reactivity and applications that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C7H15ClO3S |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
1-chloro-4-(2-methoxyethylsulfonyl)butane |
InChI |
InChI=1S/C7H15ClO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3 |
Clé InChI |
KDMDZAWOSIYGHD-UHFFFAOYSA-N |
SMILES canonique |
COCCS(=O)(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


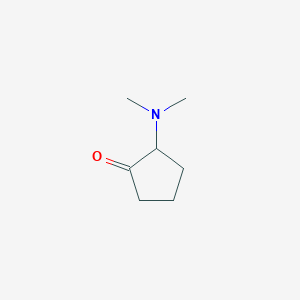
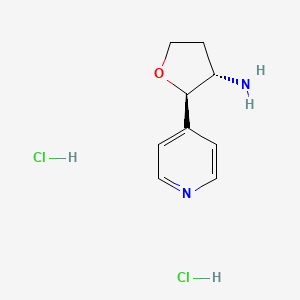
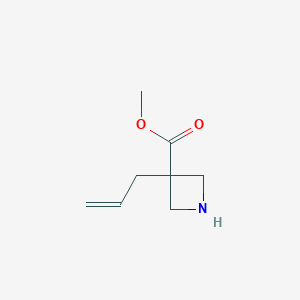
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
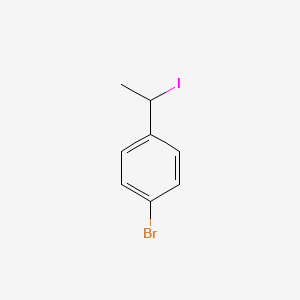
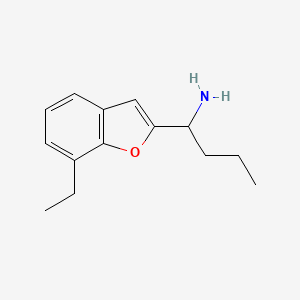
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
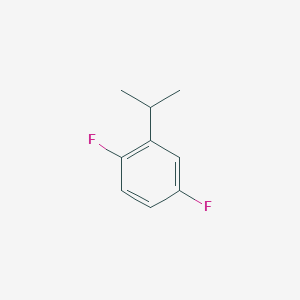
![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
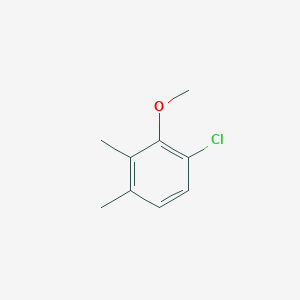
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
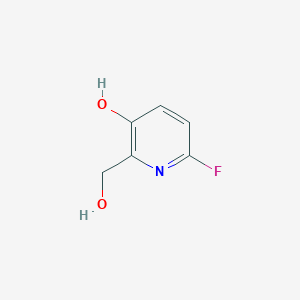
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
